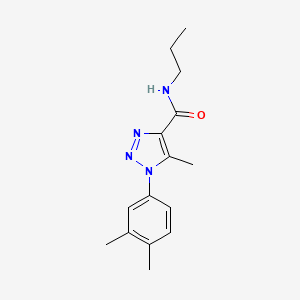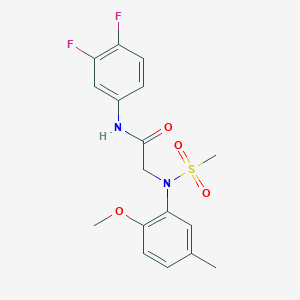
1-(3,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
説明
1-(3,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.16371127 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metal–Organic Frameworks (MOFs)
Research on isomeric Zn(II)-based metal–organic frameworks (MOFs) using bifunctional triazolate–carboxylate linkers highlights the potential of triazole derivatives in constructing MOFs with distinct gas sorption behaviors. These frameworks exhibit different pore shapes and framework stabilities, making them relevant for selective sorption applications and luminescence studies (Chen et al., 2016).
Antimicrobial Agents
Triazole derivatives, particularly those incorporating the triazole ring, have been explored for their antimicrobial properties. A study synthesizing novel 1H-1,2,3-triazole-4-carboxamides demonstrated potent antibacterial effects against various strains, including S. aureus, and antifungal activities against pathogenic yeasts like C. albicans (Pokhodylo et al., 2021).
Synthetic Methodologies
The development of efficient synthetic methodologies for triazole derivatives, such as 4-acyl-1,2,3-triazoles, through multicomponent reactions, underlines the versatility of these compounds in medicinal chemistry and material science. This research opens avenues for the derivatization of various heterocycles and natural products (Thomas et al., 2016).
Corrosion Inhibition
Triazole compounds have also been investigated for their role in corrosion inhibition, particularly for protecting metals in acidic media. The study of triazole derivatives in this context demonstrates their high inhibition efficiencies and potential applications in materials protection (Lagrenée et al., 2002).
Heterocyclic Chemistry
The utility of triazole derivatives in heterocyclic chemistry is evident from studies focused on the synthesis of complex heterocycles. These compounds serve as key intermediates for novel syntheses, showcasing their importance in developing new therapeutic agents and materials (Badrey & Gomha, 2012).
Sensing Applications
Lanthanide-based MOFs utilizing triazole derivatives as organic linkers have demonstrated potential in luminescence sensing of benzaldehyde derivatives. This research indicates the applicability of triazole-containing compounds in developing fluorescence sensors for chemical detection (Shi et al., 2015).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-5-8-16-15(20)14-12(4)19(18-17-14)13-7-6-10(2)11(3)9-13/h6-7,9H,5,8H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWGBQSJHYZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[CHLORO(DIFLUORO)METHYL]-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE](/img/structure/B4589641.png)
![N-(3,4-dimethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4589649.png)
![N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4589652.png)

![(5E)-1-(4-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4589690.png)
![3-(3-chlorophenyl)-4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole](/img/structure/B4589696.png)
![[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methoxyphenyl] benzenesulfonate](/img/structure/B4589703.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4589706.png)
![N-(2,4-dimethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarboxamide](/img/structure/B4589716.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-3-[(2-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4589730.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4589733.png)
![N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]-4-ethylbenzamide](/img/structure/B4589739.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B4589749.png)
![2-[(3-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4589752.png)
